molecular formula C14H23N B13614395 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13614395
M. Wt: 205.34 g/mol
InChI Key: QABFCYVRYGAWQL-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, including the alkylation of phenol with propylene to introduce the isopropyl group . This is followed by further reactions to introduce the dimethylpropan-1-amine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of environmentally benign reagents and conditions is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and triggering downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of an isopropyl group with a dimethylpropan-1-amine moiety. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,2-dimethyl-3-(4-propan-2-ylphenyl)propan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)13-7-5-12(6-8-13)9-14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3

InChI Key

QABFCYVRYGAWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)(C)CN

Origin of Product

United States

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